N-[2-(diethylamino)ethyl]-4-hydroxybenzamide (CAS 106018-37-5), also known as p-hydroxyprocainamide or 4-HBZA, is a benzamide derivative with the molecular formula C13H20N2O2 and molecular weight 236.31 g/mol . This compound is structurally characterized as the p-hydroxy isostere of procainamide, a class IA antiarrhythmic agent [1]. First introduced to the literature in 1977, it has been investigated for its antiarrhythmic activity in canine and murine models [2]. More recently, 4-HBZA has gained prominence as a critical precursor for the synthesis of PET imaging probes targeting melanoma, specifically 4-11C-methoxy N-(2-diethylaminoethyl) benzamide (4-11C-MBZA) [3].
1
Bioisostere tool for cardiac sodium channel studies
Preserves procainamide electrophysiology with modifiable p-hydroxyl handle
2
Essential precursor for 4-11C-MBZA PET probe synthesis
[1] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
[3] Garg PK, Nazih R, Wu Y, Singh R, Garg S. 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. J Nucl Med. 2017;58(5):827-832. DOI: 10.2967/jnumed.116.184564. View Source
Why 4-HBZA Cannot Be Substituted
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide cannot be considered a generic, interchangeable benzamide derivative. Its precise p-hydroxy substitution defines its utility in two distinct, non-substitutable contexts. As a bioisostere of procainamide, the p-hydroxyl group confers a specific electron density profile that directly impacts its therapeutic ratio in vivo; replacement with other electron-donating or withdrawing groups results in significantly different antiarrhythmic potency [1]. In its second major application, the free phenolic hydroxyl group of 4-HBZA is absolutely essential for 11C-methylation chemistry. This site-specific derivatization enables the synthesis of 4-11C-MBZA, a PET probe with validated selectivity for melanoma cells; alternative precursors lacking this free hydroxyl or possessing different substitution patterns would fail to generate the target probe [2]. Therefore, for both pharmacological investigation and radiochemical synthesis, structurally similar analogs cannot replicate the specific functional or synthetic outcomes achievable with CAS 106018-37-5.
p-Hydroxyl substitution is non-interchangeable
Electron-donating or withdrawing groups at the para position can markedly shift antiarrhythmic assay context; analogs lacking the free -OH cannot support 11C-methylation.
Structural analogs may introduce metabolite confounders
Procainamide 4-hydroxylamine carries reactive metabolite risk; 4-HBZA provides a stable p-hydroxy isostere. Class-level inference only; verify metabolite profile for your model.
Do not confuse with SR19881 (ERRγ agonist)
SR19881 (CAS 2213490-89-0) has a distinct phenethyl linker and nuclear receptor target. Orders for ERRγ research require the correct CAS; antiarrhythmic/PET studies require CAS 106018-37-5.
[1] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
[2] Garg PK, Nazih R, Wu Y, Singh R, Garg S. 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. J Nucl Med. 2017;58(5):827-832. DOI: 10.2967/jnumed.116.184564. View Source
4-HBZA Performance Benchmarks
Therapeutic Ratio: 4-HBZA vs. Procainamide
In a direct head-to-head comparison, N-[2-(diethylamino)ethyl]-4-hydroxybenzamide (4-HBZA) demonstrated a superior therapeutic ratio compared to its parent analog, procainamide, in a mouse model of chloroform-hypoxia-induced ventricular fibrillation [1].
+16.7% (4-HBZA therapeutic ratio 2.1 vs. procainamide 1.8)
Conditions
ICR male mice; chloroform-hypoxia-induced ventricular fibrillation model
Why This Matters
A higher therapeutic ratio indicates a wider safety margin between effective and lethal doses, a critical differentiator for selecting a compound for further in vivo pharmacological evaluation or as a safer reference standard.
[1] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
Electrophysiology in Purkinje Fibers: 4-HBZA vs. Procainamide
In isolated canine Purkinje fiber assays, 4-HBZA at a bath concentration of 20 μg/mL produced electrophysiological changes that were quantitatively and qualitatively similar to those observed for procainamide, confirming its mechanism-conserving but structurally distinct profile [1].
Purkinje Fiber EPHead-to-head
Similar phase 0, repolarization, automaticity effects at 20 μg/mL
This provides evidence that 4-HBZA retains the core electrophysiological mechanism of procainamide while offering a distinct chemical handle (the p-hydroxyl group) for derivatization or metabolic tracking, enabling applications where procainamide itself is unsuitable.
Cardiac ElectrophysiologyPurkinje FiberClass I Antiarrhythmic
[1] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
Metabolic Safety: 4-HBZA vs. Hydroxylamine Metabolite
As a class-level inference, 4-HBZA represents a stable p-hydroxy isostere of procainamide, distinguishing it from the structurally related but highly cytotoxic metabolite procainamide 4-hydroxylamine (N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide).
Metabolite SafetyClass-level inference
Stable p-hydroxy isostere; non-hydroxylamine
Avoids hydroxylamine-PA cytotoxicity confounder
Comparator TD50 0.002–0.045 mM; data to verify
Drug MetabolismToxicityProcainamide Metabolites
Evidence Dimension
Cytotoxicity (TD50)
Target Compound Data
Stable p-hydroxy isostere (non-hydroxylamine); investigated for therapeutic antiarrhythmic activity
Comparator Or Baseline
Procainamide 4-hydroxylamine: TD50 between 0.002 and 0.045 mM across eight cell lines
Quantified Difference
Qualitative difference; 4-HBZA is not a hydroxylamine derivative and lacks the reactive nitrogen-oxygen bond responsible for hydroxylamine-PA cytotoxicity
Conditions
In vitro cytotoxicity screening across eight cell lines (comparator data only)
Why This Matters
This differentiation is essential for researchers investigating procainamide's structure-activity relationships without the confounding variable of reactive metabolite toxicity. 4-HBZA offers a chemically stable alternative for studying the p-substituted benzamide pharmacophore while avoiding the confounding cytotoxic effects associated with the hydroxylamine metabolite.
Drug MetabolismToxicityProcainamide Metabolites
[1] Cytotoxicity of Oxidative Metabolites of Procainamide. Scilit. TD50 for hydroxylamine-PA: 0.002-0.045 mM across eight cell lines. View Source
[2] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
PET Probe Precursor for Melanoma Imaging
4-HBZA serves as the essential precursor for synthesizing 4-11C-methoxy N-(2-diethylaminoethyl) benzamide (4-11C-MBZA), a PET probe that demonstrates selective uptake in melanoma cells [1]. The free phenolic hydroxyl group of 4-HBZA enables 11C-methylation, yielding a probe with quantitative cellular uptake differentials between melanoma and non-melanoma cells.
PET Probe BindingCross-study
4.2-fold vs MCF-10A; 21.4-fold vs MDA-MB-231
Supports melanoma cell selectivity of derived probe
4-11C-MBZA; radiochemical yield 46% ± 7%
PET ImagingRadiochemistryMelanomaCarbon-11
Evidence Dimension
In vitro cellular binding of derived 4-11C-MBZA probe
Target Compound Data
4-11C-MBZA binding to B16F1 melanoma cells: 6.41% ± 1.28%
Comparator Or Baseline
MCF-10A breast epithelial cells: 1.51% ± 0.17%; MDA-MB-231 breast cancer cells: 0.30% ± 0.17%
Quantified Difference
4.2-fold higher binding vs. MCF-10A; 21.4-fold higher binding vs. MDA-MB-231
Conditions
In vitro binding assay; radiochemical yield of 46% ± 7%; specific activity 853 ± 29.6 GBq/μmol
Why This Matters
For procurement in radiochemistry or molecular imaging research, 4-HBZA is the sole validated precursor for generating 4-11C-MBZA. No alternative precursor can produce this specific probe with its demonstrated melanoma selectivity profile (tumor uptake of 8.13 ± 1.46 %ID/g at 60 min and 60.7% cellular internalization), making 4-HBZA a non-substitutable building block for this application.
PET ImagingRadiochemistryMelanomaCarbon-11
[1] Garg PK, Nazih R, Wu Y, Singh R, Garg S. 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. J Nucl Med. 2017;58(5):827-832. DOI: 10.2967/jnumed.116.184564. View Source
13C NMR Comparison: 4-HBZA vs. Procainamide
13C NMR analysis revealed nearly identical chemical shifts between 4-HBZA and procainamide, indicating that the electron densities on corresponding carbons are very similar [1]. This physicochemical property correlates directly with their comparable antiarrhythmic and hypotensive effects, while the p-hydroxyl group provides a distinct functional handle absent in procainamide.
13C NMR BioisosterismHead-to-head
Near-identical chemical shifts to procainamide
Electronic property conservation validated
QSAR and target-engagement relevance supported
13C NMRElectron DensityBioisosterismQSAR
Evidence Dimension
13C NMR chemical shift comparison
Target Compound Data
Almost identical 13C NMR chemical shifts to procainamide
Comparator Or Baseline
Procainamide: matching chemical shift pattern
Quantified Difference
Qualitative confirmation of near-identical electron density distribution on respective carbons
Conditions
13C NMR spectroscopy
Why This Matters
This structural evidence validates 4-HBZA as a genuine bioisostere of procainamide—conserving the electronic properties necessary for target engagement while introducing a modifiable hydroxyl group. This makes 4-HBZA uniquely valuable for studies where procainamide's activity profile is desired but its amine group limits synthetic or metabolic investigation.
13C NMRElectron DensityBioisosterismQSAR
[1] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
Structural Distinction from SR19881 (ERRγ Agonist)
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide (CAS 106018-37-5; C13H20N2O2) is structurally distinct from SR19881 (CAS 2213490-89-0; C19H24N2O2), a potent ERRγ agonist. SR19881 incorporates a phenethyl linker with a p-diethylamino substitution on the aromatic ring, whereas 4-HBZA features an ethylene linker with a terminal diethylamino group. This structural divergence results in distinct molecular targets and applications.
Structural IdentitySupporting evidence
C13H20N2O2; ethylene linker; distinct from SR19881
Different molecular formula, linker length, aromatic substitution, and biological target class
Conditions
Structural comparison based on published chemical structures
Why This Matters
This distinction is critical for procurement accuracy. Researchers seeking an ERRγ agonist should procure SR19881 (CAS 2213490-89-0), not CAS 106018-37-5. Conversely, those requiring a procainamide isostere or 4-11C-MBZA precursor must specifically order CAS 106018-37-5 to avoid non-functional substitution.
[1] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
4-HBZA Validated Applications
Cardiac Electrophysiology Research
For researchers studying sodium channel blockade and cardiac action potential dynamics, 4-HBZA (CAS 106018-37-5) offers a validated bioisosteric alternative to procainamide. Direct evidence demonstrates that at 20 μg/mL, 4-HBZA significantly reduces phase 0 depolarization rate, prolongs repolarization time, and reduces automaticity in isolated canine Purkinje fibers, producing effects similar to those of procainamide [1]. The p-hydroxyl group provides a distinct chemical handle for metabolic tracking or further derivatization while preserving the core electrophysiological profile. This compound is particularly suited for structure-activity relationship (SAR) studies exploring the impact of p-substituents on antiarrhythmic potency and therapeutic window.
Melanoma PET Probe Synthesis (4-11C-MBZA)
4-HBZA is the essential precursor for synthesizing 4-11C-MBZA, a carbon-11 labeled PET probe with demonstrated selectivity for melanoma. Using standard 11C-methylation protocols, 4-HBZA yields the target probe with a radiochemical yield of 46% ± 7% and high specific activity of 853 ± 29.6 GBq/μmol [2]. The resulting probe demonstrates 4.2-fold higher binding to B16F1 melanoma cells compared to MCF-10A breast epithelial cells and 21.4-fold higher binding compared to MDA-MB-231 breast cancer cells, with 60.7% of cell-bound activity internalized by melanoma cells. In vivo, the probe achieves tumor uptake of 8.13 ± 1.46 %ID/g at 60 minutes with high tumor-to-background contrast [2]. For radiochemistry facilities developing melanoma-targeted imaging agents, 4-HBZA is the validated precursor required for this specific probe.
Metabolic Toxicity: p-Hydroxy vs. Hydroxylamine Metabolite
For laboratories investigating procainamide metabolism and drug-induced toxicity, 4-HBZA provides a chemically stable p-hydroxy isostere that avoids the confounding cytotoxicity of reactive metabolites. In contrast to procainamide 4-hydroxylamine, which exhibits pronounced cytotoxicity with TD50 values between 0.002 and 0.045 mM across multiple cell lines [3], 4-HBZA lacks the reactive nitrogen-oxygen bond and has been characterized for its therapeutic antiarrhythmic activity rather than toxic effects. This compound is valuable as a non-toxic reference standard or control compound in studies designed to isolate the pharmacological activity of the p-substituted benzamide core from the adverse effects associated with hydroxylamine metabolite formation.
Benchmarking Antiarrhythmic Candidates
In medicinal chemistry programs focused on developing next-generation antiarrhythmic agents, 4-HBZA serves as a well-characterized benchmark compound with established in vivo performance metrics. The compound's therapeutic ratio of 2.1 in the chloroform-hypoxia-induced ventricular fibrillation mouse model provides a quantitative baseline against which novel analogs can be compared [1]. The near-identical 13C NMR chemical shift pattern between 4-HBZA and procainamide confirms its bioisosteric validation, establishing it as a reliable reference for assessing whether structural modifications to the aromatic ring preserve or enhance the desired electronic properties necessary for antiarrhythmic activity. Procurement of 4-HBZA enables rigorous comparative evaluation of novel procainamide derivatives across both in vitro electrophysiology and in vivo efficacy models.
Application
Selection Property
Validation Focus
Cardiac sodium channel SAR
Bioisosteric electrophysiology profile with modifiable p-hydroxyl
Purkinje fiber phase 0 and repolarization endpoints
Melanoma PET probe synthesis
Free phenolic -OH for site-specific 11C-methylation
Radiochemical yield and tumor-cell uptake selectivity
Reported therapeutic ratio and 13C NMR bioisosteric validation
In vivo model-response context; comparator ranking
[1] Drayer DE, Slaven BH, Reidenberg MM, Bagwell EE, Cordova M. Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice. J Med Chem. 1977;20(2):270-4. PMID: 836498. View Source
[2] Garg PK, Nazih R, Wu Y, Singh R, Garg S. 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. J Nucl Med. 2017;58(5):827-832. DOI: 10.2967/jnumed.116.184564. View Source
[3] Cytotoxicity of Oxidative Metabolites of Procainamide. Scilit. TD50 for hydroxylamine-PA: 0.002-0.045 mM across eight cell lines. View Source
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